molecular formula C8H15NO2 B072098 2-(4-aminocyclohexyl)acetic Acid CAS No. 1197-54-2

2-(4-aminocyclohexyl)acetic Acid

Cat. No.: B072098
CAS No.: 1197-54-2
M. Wt: 157.21 g/mol
InChI Key: XVDSFSRMHSDHGJ-UHFFFAOYSA-N
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Description

2-(4-Aminocyclohexyl)acetic acid is an organic compound with the molecular formula C(8)H({15})NO(_2) It is characterized by a cyclohexane ring substituted with an amino group at the 4-position and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminocyclohexyl)acetic acid typically involves the reduction of a nitro precursor followed by carboxylation. One common method starts with 4-nitrocyclohexanone, which undergoes catalytic hydrogenation to yield 4-aminocyclohexanone. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by acidic hydrolysis to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed for the hydrogenation step, while automated systems ensure precise control over reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with altered functional groups, such as alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various amides or other nitrogen-containing compounds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are commonly used.

    Reduction: Hydrogen gas (H(_2)) in the presence of Pd/C is a typical setup.

    Substitution: Reagents such as acyl chlorides or anhydrides are used under basic conditions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Amides and other nitrogen-containing compounds.

Scientific Research Applications

2-(4-Aminocyclohexyl)acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a precursor for bioactive molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-(4-aminocyclohexyl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the acetic acid moiety can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclohexylacetic acid: Lacks the amino group, resulting in different reactivity and applications.

    4-Aminocyclohexanol: Contains a hydroxyl group instead of the acetic acid moiety, leading to distinct chemical properties.

    Cyclohexylamine: Lacks the acetic acid group, affecting its solubility and reactivity.

Uniqueness: 2-(4-Aminocyclohexyl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both synthetic and applied chemistry.

Properties

IUPAC Name

2-(4-aminocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDSFSRMHSDHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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